PYD-106

Description

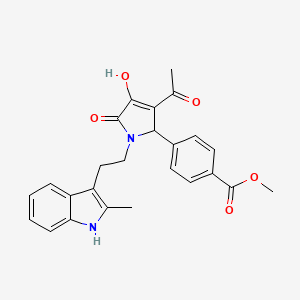

Methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate is a complex heterocyclic compound featuring a benzoate ester core linked to a substituted pyrrole ring. Key structural elements include:

- Pyrrole ring: Substituted with an acetyl group (position 3), a hydroxyl group (position 4), and a 2-(2-methylindol-3-yl)ethyl chain (position 1).

- 5-Oxo group: A ketone at position 5 of the pyrrole.

- Benzoate ester: A methyl ester at the para position of the benzene ring.

Propriétés

IUPAC Name |

methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5/c1-14-18(19-6-4-5-7-20(19)26-14)12-13-27-22(21(15(2)28)23(29)24(27)30)16-8-10-17(11-9-16)25(31)32-3/h4-11,22,26,29H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFGURQFZLMSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN3C(C(=C(C3=O)O)C(=O)C)C4=CC=C(C=C4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du PYD-106 implique la préparation d'une structure de base de pyrrolidinone. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de pyrrolidinone : Le noyau de pyrrolidinone est synthétisé par une série de réactions de condensation impliquant des matières premières appropriées telles que des amines et des composés carbonylés.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants pour obtenir la stéréosélectivité et l'activité souhaitées. Cette étape peut impliquer des réactions telles que l'alkylation, l'acylation et la réduction.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela implique :

Optimisation des conditions de réaction : Les conditions de réaction telles que la température, la pression et le choix du solvant sont optimisées pour maximiser le rendement et la pureté.

Purification : Le produit final est purifié à l'aide de techniques telles que la cristallisation, la distillation et la chromatographie pour garantir une pureté et une qualité élevées.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Le this compound est utilisé comme composé outil pour étudier les relations structure-activité des récepteurs NMDA.

Biologie : Il est utilisé pour étudier le rôle des récepteurs NMDA contenant GluN2C dans la signalisation neuronale et la plasticité synaptique.

Médecine : Le this compound est étudié pour ses applications thérapeutiques potentielles dans les troubles neurologiques tels que la schizophrénie et la maladie d'Alzheimer.

Industrie : Le composé est utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs NMDA.

Mécanisme d'action

Le this compound exerce ses effets en agissant comme un modulateur allostérique positif des récepteurs NMDA contenant GluN2C. Il se lie à un site spécifique sur le récepteur, distinct du site de liaison de l'agoniste, et améliore la réponse du récepteur au glutamate. Cette modulation augmente la fréquence d'ouverture et la durée d'ouverture des canaux récepteurs, ce qui conduit à une transmission synaptique accrue.

Applications De Recherche Scientifique

PYD-106 has a wide range of scientific research applications:

Chemistry: this compound is used as a tool compound to study the structure-activity relationships of NMDA receptors.

Biology: It is used to investigate the role of GluN2C-containing NMDA receptors in neuronal signaling and synaptic plasticity.

Medicine: this compound is explored for its potential therapeutic applications in neurological disorders such as schizophrenia and Alzheimer’s disease.

Industry: The compound is used in the development of new pharmacological agents targeting NMDA receptors.

Mécanisme D'action

PYD-106 exerts its effects by acting as a positive allosteric modulator of GluN2C-containing NMDA receptors. It binds to a specific site on the receptor, distinct from the agonist binding site, and enhances the receptor’s response to glutamate . This modulation increases the opening frequency and open time of the receptor channels, leading to enhanced synaptic transmission .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Substituent Variation on the Pyrrole Ring Target Compound: The 1-(2-(2-methylindol-3-yl)ethyl) chain introduces a lipophilic indole group, which may enhance membrane permeability or receptor binding .

Heterocyclic Core

- The pyridoindole core in CAS 1239034-70-8 differs from the pyrrole in the target compound, which may alter electronic properties and metabolic stability .

Bioactivity and Safety

- Indole-containing compounds (e.g., the target compound) are often associated with antimicrobial or anticancer activity, though specific data are lacking here .

- Pyridoindole derivatives like CAS 1239034-70-8 exhibit acute toxicity (H302) and require stringent safety protocols during handling .

Research Findings and Gaps

Synthetic Challenges

- The target compound’s synthesis likely involves multi-step protection/deprotection strategies, as seen in analogous pyrazole-based benzoates .

Bioactivity Potential Indole moieties are prevalent in marine actinomycete metabolites and ferroptosis-inducing compounds, suggesting the target compound could modulate oxidative stress pathways .

Safety Considerations

- Structurally similar compounds (e.g., CAS 1239034-70-8) require personal protective equipment (PPE) such as face shields and adherence to OSHA standards .

Activité Biologique

Overview

Methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate, often referred to as PYD-106, is a compound of significant interest due to its biological activity, particularly as a positive allosteric modulator of NMDA receptors. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate. It features a complex structure that includes a pyrrolidinone core and an indole moiety, which are critical for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C25H24N2O5 |

| Molecular Weight | 420.47 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

This compound acts primarily as a positive allosteric modulator of NMDA receptors containing the GluN2C subunit. Its mechanism involves:

- Enhancement of Receptor Activity : this compound increases the frequency and duration of channel openings in response to glutamate without significantly altering the binding affinity for glutamate or glycine.

- Calcium Ion Flow : By modulating NMDA receptor activity, this compound influences calcium ion influx, which is crucial for synaptic plasticity and memory functions.

- Subunit Selectivity : The compound shows remarkable selectivity for GluN2C-containing NMDA receptors, with diminished effects on other subunits (GluN2A, GluN2B, and GluN2D).

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has favorable absorption characteristics when administered. The compound's interaction with NMDA receptors suggests potential implications for neurological conditions where these receptors are involved.

Neuroprotective Effects

Research has indicated that this compound may offer neuroprotective benefits by enhancing synaptic transmission and plasticity:

- Learning and Memory : By potentiating NMDA receptor activity, this compound could improve cognitive functions such as learning and memory.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound:

- Cytotoxicity Against Cancer Cell Lines : Compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the indole or pyrrolidinone moieties could enhance this activity .

- Mechanisms of Action : The anticancer properties are often attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation through various biochemical pathways .

Study 1: Neuroprotective Effects in Animal Models

In a study examining the effects of this compound on cognitive function in rodent models, researchers found that administration led to improved performance in memory tasks compared to control groups. The results indicated enhanced synaptic plasticity correlating with increased NMDA receptor activity.

Study 2: Anticancer Efficacy

Another investigation assessed the cytotoxic effects of structurally related compounds on human glioblastoma cells. Results showed that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating promising anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.